
Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)-
Overview
Description
VEL-0230, also known as NC-2300, is a potent inhibitor of cathepsin K, an enzyme that plays a crucial role in bone resorption. This compound has dual-acting properties that stimulate bone formation and inhibit bone loss. VEL-0230 is being studied preclinically for the treatment of diseases involving bone mineral disorders such as bone loss related to multiple myeloma, osteoporosis, bone metastases, and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VEL-0230 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of VEL-0230 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product. The production process would also involve stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
VEL-0230 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving VEL-0230 include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature and pressure, depend on the desired reaction and the intermediates involved .
Major Products Formed
The major products formed from the reactions of VEL-0230 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
VEL-0230 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of cathepsin K and its effects on bone resorption.
Biology: Investigated for its role in regulating bone metabolism and its potential therapeutic effects on bone diseases.
Medicine: Studied for its potential to treat bone mineral disorders such as osteoporosis, multiple myeloma, and rheumatoid arthritis.
Industry: Potential applications in the development of new therapies for bone-related diseases and conditions .
Mechanism of Action
VEL-0230 exerts its effects by inhibiting cathepsin K, an enzyme highly expressed in osteoclasts that plays a key role in bone resorption. By inhibiting cathepsin K, VEL-0230 reduces bone resorption and promotes bone formation. This dual action makes it a promising therapeutic agent for treating bone mineral disorders. The molecular targets and pathways involved include the inhibition of cathepsin K activity and the modulation of bone metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
Odanacatib: Another cathepsin K inhibitor with similar bone resorption inhibition properties.
L-873724: A cathepsin K inhibitor with greater selectivity for human cathepsin K enzyme.
Uniqueness of VEL-0230
VEL-0230 is unique due to its dual-acting properties that both stimulate bone formation and inhibit bone loss. This makes it distinct from other cathepsin K inhibitors that primarily focus on inhibiting bone resorption. Additionally, VEL-0230 has shown promising preclinical results in reducing plasma calcium levels and promoting bone health .
Biological Activity
Oxiranecarboxylic acid derivatives, particularly those related to carnitine palmitoyltransferase I (CPT-1) inhibitors, have garnered attention for their potential therapeutic applications in metabolic disorders. This article explores the biological activity of the compound Oxiranecarboxylic acid, 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)-, monosodium salt, (2S,3S)- , focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique oxirane (epoxide) structure which contributes to its biological activity. The molecular formula is , and it exhibits properties typical of fatty acid metabolism modulators.
Property | Value |
---|---|
Molecular Weight | 293.34 g/mol |
IUPAC Name | 3-((((1S)-3-methyl-1-((2-methylpropoxy)methyl)butyl)amino)carbonyl)- monosodium salt, (2S,3S)- |
CAS Number | [Pending Registration] |
The primary mechanism of action for this compound involves the inhibition of CPT-1. By blocking this enzyme, the transport of long-chain fatty acids into the mitochondria is hindered, leading to decreased fatty acid oxidation (FAO). This inhibition results in an accumulation of acylcarnitines in the cytosol and promotes alternative metabolic pathways such as glucose oxidation.
In Vitro Studies
Research has demonstrated that Oxiranecarboxylic acid derivatives can significantly inhibit FAO in various cell lines. For instance, studies on human liver cells showed that at concentrations as low as 10 µM, the compound effectively reduced palmitate oxidation rates by up to 50% compared to untreated controls .
In Vivo Studies
In animal models, particularly in rats treated with the compound over a period of eight days at a dosage of 20 mg/kg body weight, significant changes were observed. The treatment led to a marked increase in liver mass by approximately 11% and a reduction in cardiac CPT-1 activity by 44% . These findings suggest that the compound not only inhibits fatty acid metabolism but may also induce compensatory metabolic adaptations.
Case Study 1: Heart Failure Model
In a study involving db/db mice, administration of the compound resulted in reduced mitochondrial reactive oxygen species (ROS) generation linked to FAO inhibition. This suggests a potential protective effect against oxidative stress in heart failure models .
Case Study 2: Metabolic Syndrome
Another investigation highlighted that chronic treatment with this compound improved metabolic parameters in models of metabolic syndrome. The findings indicated enhanced glucose tolerance and reduced circulating free fatty acids, suggesting a beneficial role in managing insulin resistance .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2S,3S)-configured oxiranecarboxylic acid derivatives?
- Methodological Answer :
- Michael Addition : Thioglycolic acid (II) reacts with α,β-unsaturated ketones (I) to form epoxide precursors. This approach is validated in analogous systems .
- Chiral Resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) to isolate enantiomers. Confirm purity via polarimetry or chiral NMR shift reagents.
- Key Reference : Friedel-Crafts acylation and stereoselective epoxidation are critical for constructing the oxirane ring .
Q. How can researchers confirm the stereochemical configuration of the target compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.
- NOESY NMR : Correlate spatial proximity of protons to distinguish cis vs. trans epoxide configurations.
- Comparative Analysis : Validate against known stereoisomers (e.g., trans-methyl 2,3-epoxycinnamate derivatives) .
Q. What are the stability considerations for this compound under varying laboratory conditions?
- Methodological Answer :
- Storage : Keep at -20°C in anhydrous conditions to prevent epoxide hydrolysis, as recommended for structurally similar glycidate esters .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with periodic chiral HPLC analysis to monitor enantiomeric integrity .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enantiomer-Specific Assays : Compare (2S,3S) and (2R,3R) isomers using purified enzymes (e.g., proteases).
- Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots.
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics to assess stereochemical effects on enzyme interactions .
Q. How should researchers resolve discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Use LC-MS to quantify bioavailability and metabolic degradation (e.g., esterase-mediated hydrolysis).
- Metabolite Identification : Perform MS/MS fragmentation to detect inactive or toxic metabolites.
- Orthogonal Validation : Cross-verify results using surface plasmon resonance (SPR) and cell-based assays .
Q. What advanced techniques are recommended for analyzing degradation pathways of the epoxide moiety?
- Methodological Answer :
- LC-HRMS : Identify hydrolysis products (e.g., diols) under acidic/alkaline conditions.
- Isotopic Labeling : Use <sup>18</sup>O-water to track ring-opening mechanisms.
- Computational Modeling : Apply DFT calculations to predict reactive intermediates .
Q. Safety and Handling
Q. What safety protocols are essential for handling this sodium salt epoxide derivative?
- Methodological Answer :
- PPE : Wear nitrile gloves, face shields, and lab coats. Use fume hoods for synthesis and weighing .
- Spill Management : Neutralize epoxides with 10% sodium bicarbonate solution.
- Toxicology Monitoring : Regularly review SDS updates for delayed toxicity data .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data in stereochemical assignment or activity studies?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray, NMR, and circular dichroism (CD) to resolve ambiguous assignments.
- Blinded Replication : Repeat experiments in independent labs to rule out operator bias.
- Systematic Review : Analyze solvent effects (e.g., DMSO vs. water) on conformational stability .
Properties
IUPAC Name |
sodium;(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1/t10-,11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKODIXAHVUKL-LFELFHSZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NNaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176631 | |
Record name | VEL-0230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221144-20-3 | |
Record name | VEL-0230 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221144203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEL-0230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VEL-0230 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z118I66GL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.